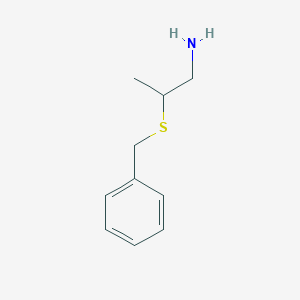

2-(Benzylsulfanyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAHKDSMEQAHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzylsulfanyl)propan-1-amine (CAS 60116-75-8): Properties, Synthesis, and Analytical Characterization

Executive Summary

2-(Benzylsulfanyl)propan-1-amine is a primary amine containing a thioether linkage, presenting a unique structural motif for applications in synthetic and medicinal chemistry. Despite its commercial availability as a research chemical, the public scientific literature lacks extensive experimental data on its synthesis, reactivity, and specific applications.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates all available physicochemical data, proposes a robust and logical synthetic pathway, outlines a complete workflow for analytical characterization, and provides essential safety and handling protocols based on analogous chemical structures. The objective is to bridge the existing information gap and provide a foundational framework for future research and utilization of this versatile chemical building block.

Core Molecular Profile

This compound, registered under CAS number 60116-75-8, belongs to the class of phenylalkylamines.[2] Its structure features a propan-1-amine backbone substituted at the 2-position with a benzylsulfanyl (benzylthio) group. This combination of a primary amine and a thioether offers multiple reactive sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. Its structural similarity to pharmacologically active compounds, such as β-methylphenethylamine, suggests its potential as a scaffold in drug discovery.[2]

Caption: Figure 1. Chemical Structure of this compound.

Physicochemical and Computational Data

While experimental physical properties are not widely published, a summary of its fundamental chemical identifiers and computationally predicted properties provides a crucial starting point for laboratory work.

| Property | Value | Source |

| CAS Number | 60116-75-8 | [3][4] |

| Molecular Formula | C₁₀H₁₅NS | [1][3][5] |

| Molecular Weight | 181.30 g/mol | [3][5] |

| Canonical SMILES | CC(CN)SCC1=CC=CC=C1 | [1] |

| InChI Key | OXAHKDSMEQAHBZ-UHFFFAOYSA-N | [1][5] |

| Monoisotopic Mass | 181.09251 Da | [1] |

| Predicted XlogP | 1.9 | [1] |

| Predicted CCS ([M+H]⁺) | 139.2 Ų | [1] |

Proposed Synthesis and Purification Protocol

Rationale for Synthetic Design

The chosen two-step pathway involves:

-

Activation of the Hydroxyl Group: The hydroxyl group of 2-amino-1-propanol is a poor leaving group. It must first be converted into a better leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution: Benzyl mercaptan, a potent sulfur nucleophile (especially in its thiolate form), can then displace the activated group to form the desired C-S bond. A strong, non-nucleophilic base is used to deprotonate the thiol without interfering with the substitution.

Caption: Figure 2. Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials: 2-Amino-1-propanol, p-toluenesulfonyl chloride, benzyl mercaptan, sodium hydride (60% dispersion in mineral oil), pyridine, tetrahydrofuran (THF, anhydrous), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.

Step 1: Synthesis of 2-aminopropyl 4-methylbenzenesulfonate

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1-propanol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of this compound

-

In a separate flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add benzyl mercaptan (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes to form the sodium benzylthiolate.

-

Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in anhydrous THF to the thiolate suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench with water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure amine.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.

Caption: Figure 3. Standard workflow for the analytical characterization of the target compound.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile amines.[6]

Rationale: Due to the polar nature of the primary amine, chromatographic peak shape can be poor. Derivatization or the use of a base-deactivated column is often recommended.[6] However, a direct injection on a suitable column can provide excellent purity data.

Instrumentation and Conditions:

-

GC System: Agilent 6890 or equivalent with a 5975 MS detector.[6]

-

Column: Agilent DB-5MS or similar non-polar column (30 m x 0.25 mm id x 0.25 μm film thickness).[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.[6]

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the purified compound in dichloromethane or ethyl acetate.

-

Dilute the stock solution 1:100 with the same solvent.

-

Inject 1 μL of the diluted sample into the GC-MS.

Expected Results:

-

Purity: A single major peak should be observed, with the purity calculated from the relative peak area.

-

Mass Spectrum: The mass spectrum should show the molecular ion (M⁺) at m/z 181 and characteristic fragments, such as the tropylium ion at m/z 91 (from the benzyl group) and fragments corresponding to the loss of the amine group.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is publicly available. Therefore, a conservative approach based on the hazards of structurally related amines and thioethers is mandatory. Compounds like 2-phenylpropylamine and benzylamine are classified as corrosive and can cause severe skin and eye damage.[2][7]

| Hazard Category | Precautionary Measures and PPE | First Aid |

| Skin/Eye Contact | Causes skin irritation and serious eye damage. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9] | Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10] |

| Inhalation | May cause respiratory irritation. Handle only in a well-ventilated area or a chemical fume hood. | Remove person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Potential Applications and Future Research

The true value of this compound lies in its potential as a synthetic intermediate.

-

Medicinal Chemistry: The primary amine can be readily functionalized to generate libraries of amides, sulfonamides, or secondary/tertiary amines for biological screening. Its structural similarity to known β2-adrenergic receptor agonists suggests it could be a key building block for novel therapeutics targeting respiratory diseases.[11]

-

Materials Science: The thioether can be oxidized to sulfoxides and sulfones, modifying the electronic and physical properties of the molecule for applications in materials science or as ligands in catalysis.

-

Asymmetric Synthesis: The chiral center at the 2-position makes it a candidate for the development of chiral ligands or auxiliaries after resolution of its enantiomers.

Future research should focus on developing a scalable and stereoselective synthesis, exploring the reactivity of both the amine and thioether functionalities, and screening its derivatives for biological activity.

References

- BASF. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenylpropan-2-ol.

- Aaronchem. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol.

- Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet - 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.

- Acros Organics. (2025). SAFETY DATA SHEET - Benzylamine.

- Arctom Scientific. (n.d.). CAS NO. 60116-75-8 | this compound.

- PubChemLite. (n.d.). This compound (C10H15NS).

- Sigma-Aldrich. (n.d.). This compound | 60116-75-8.

- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.

- Zuehlke, S., & Duennbier, U. (2007).

- Williams, C. R., et al. (2023).

- Lähde, A. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from [Link]

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.

-

Edelmann, F. T. (2021). Response to "How do I set up a reaction between 1-Benzyloxyl-2-propanol and one of the amino acids...". ResearchGate. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C10H15NS) [pubchemlite.lcsb.uni.lu]

- 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 60116-75-8 | MFCD16077778 | this compound [aaronchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | 60116-75-8 [sigmaaldrich.com]

- 6. osti.gov [osti.gov]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. file.leyan.com [file.leyan.com]

- 10. fishersci.com [fishersci.com]

- 11. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 2-(Benzylthio)propylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(benzylthio)propylamine scaffold represents a core structural motif with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, and key physicochemical properties. We will delve into validated synthetic methodologies, including the causal rationale behind procedural choices, and present detailed protocols for the synthesis and purification of these derivatives. Furthermore, this document outlines a systematic approach to the structural elucidation of these compounds using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Finally, we explore the relevance of this chemical class in drug discovery, discussing structure-activity relationships (SAR) and the application of quantitative structure-activity relationship (QSAR) models to guide the optimization of biological activity.

The 2-(Benzylthio)propylamine Core: Structural and Physicochemical Landscape

The foundational structure, 1-(benzylthio)propan-2-amine, integrates a flexible propylamine backbone with a benzylthio moiety. This combination imparts a unique set of properties relevant to its interaction with biological targets. The primary amine group serves as a key site for hydrogen bonding and salt formation, while the thioether linkage and the aromatic benzyl group contribute to the molecule's lipophilicity and potential for van der Waals and π-stacking interactions.

Key Structural Features:

-

Chirality: The presence of a stereocenter at the C2 position of the propylamine chain means that these derivatives exist as enantiomers. The stereochemistry at this position is critical and can profoundly influence biological activity, making enantioselective synthesis or chiral resolution a crucial consideration in drug development.

-

Conformational Flexibility: The single bonds within the propyl chain and the thioether linkage allow for considerable conformational freedom. This flexibility enables the molecule to adopt various spatial arrangements to fit into the binding pockets of biological targets.

-

Amine Basicity: The primary amine group is basic, with a pKa that allows it to be protonated at physiological pH. This is a critical feature for solubility in aqueous media and for forming ionic interactions with acidic residues in proteins.

The general structure can be visualized as follows:

Figure 1: Core structure of 1-(benzylthio)propan-2-amine.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-(benzylthio)propylamine derivatives can be efficiently achieved through a nucleophilic substitution reaction followed by reduction. The following protocol is based on established methodologies for analogous compounds, providing a robust and reproducible pathway.[1]

Rationale for Synthetic Strategy

The chosen two-step strategy is advantageous due to the commercial availability of starting materials, mild reaction conditions, and high potential yields.

-

Step 1: Nucleophilic Substitution. The synthesis begins with the reaction of a commercially available aminopropanol derivative with benzyl mercaptan. This reaction proceeds via an SN2 mechanism, where the thiol group acts as the nucleophile.

-

Step 2: Reductive Amination. A common and effective method for converting a carbonyl group (or its equivalent) to an amine is reductive amination.[1] This involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. Using a reducing agent like sodium borohydride (NaBH₄) is preferred for its selectivity and operational simplicity.

Detailed Experimental Protocol

Materials:

-

1-aminopropan-2-ol

-

Benzyl mercaptan (benzylthiol)

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Step 1: Synthesis of 1-(Benzylthio)propan-2-one

-

To a solution of 1-aminopropan-2-ol (1.0 eq) in anhydrous DCM, add benzyl mercaptan (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. The rationale for this step is the in-situ conversion of the hydroxyl group to a good leaving group.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Reductive Amination to 1-(Benzylthio)propan-2-amine

-

Dissolve the crude 1-(benzylthio)propan-2-one from Step 1 in anhydrous methanol.

-

Add ammonium acetate (10 eq) to the solution. This serves as the nitrogen source for the imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (2.0 eq) portion-wise. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.

-

Stir for an additional 2 hours at room temperature.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 1-(benzylthio)propan-2-amine, as a colorless oil.[1]

Figure 2: Synthetic workflow for 1-(benzylthio)propan-2-amine.

Structural Characterization and Spectroscopic Analysis

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a complete picture of the molecule's connectivity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[2]

-

¹H NMR: The proton NMR spectrum will provide key information. Protons on carbons adjacent to the electron-withdrawing nitrogen and sulfur atoms will be deshielded and appear downfield.[3]

-

Expected Chemical Shifts (δ, ppm):

-

7.20 - 7.40 (m, 5H): Aromatic protons of the benzyl group.

-

3.75 (s, 2H): Methylene protons of the benzyl group (C₆H₅-CH₂ -S).

-

3.00 - 3.20 (m, 1H): Methine proton at C2 (CH-NH₂).

-

2.50 - 2.70 (dd, 2H): Methylene protons at C1 (S-CH₂ -CH).

-

1.50 (br s, 2H): Amine protons (-NH₂ ). This signal will disappear upon D₂O exchange, a key diagnostic test.[4][5]

-

1.15 (d, 3H): Methyl protons at C3 (-CH₃).

-

-

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

-

Expected Chemical Shifts (δ, ppm):

-

138 - 140: Quaternary aromatic carbon of the benzyl group.

-

127 - 130: Aromatic carbons of the benzyl group.

-

45 - 50: Methine carbon at C2 (C H-NH₂).

-

35 - 40: Methylene carbons at C1 (S-C H₂) and the benzyl position (C₆H₅-C H₂-S).

-

20 - 25: Methyl carbon at C3 (-C H₃).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[5]

-

Primary Amine (N-H Stretch): A characteristic pair of medium-intensity peaks will be observed in the range of 3350-3450 cm⁻¹ . This doublet arises from the symmetric and asymmetric stretching modes of the N-H bonds and is a definitive indicator of a primary amine.[4][5]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Nitrogen Rule: As the molecule contains one nitrogen atom, the molecular ion peak ([M]⁺) will have an odd m/z value.[3][4] For C₁₀H₁₅NS, the expected molecular weight is 181.10 Da.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom is broken.[3][6] For 1-(benzylthio)propan-2-amine, this would lead to a prominent fragment ion.

-

Benzylic Cleavage: Another common fragmentation is the cleavage of the benzyl-sulfur bond, which would result in a stable benzyl cation or tropylium ion at m/z = 91 .

| Technique | Key Feature | Expected Observation | Reference |

| ¹H NMR | Amine Protons | Broad singlet, ~1.5 ppm, disappears with D₂O | [4][5] |

| Aromatic Protons | Multiplet, 7.2-7.4 ppm | ||

| ¹³C NMR | Aliphatic Carbons | Peaks in the 20-50 ppm range | [3] |

| IR | N-H Stretch | Doublet, 3350-3450 cm⁻¹ | [4][5] |

| MS | Molecular Ion | Odd m/z value (e.g., 181) | [3][4] |

| Key Fragment | Peak at m/z = 91 (benzyl cation) | [3] |

Table 1: Summary of Expected Spectroscopic Data for 1-(Benzylthio)propan-2-amine.

Applications in Drug Development and Structure-Activity Relationships (SAR)

Thioether and amine functionalities are prevalent in a wide array of pharmaceuticals.[7][8] The 2-(benzylthio)propylamine scaffold is a valuable starting point for generating libraries of compounds for screening against various biological targets. For instance, related aminobenzylnaphthols have shown promise as antiproliferative agents, and thiohydantoin derivatives have demonstrated potent activity against parasites like Trypanosoma brucei.[9][10][11]

The process of optimizing a lead compound involves systematic structural modifications to understand the Structure-Activity Relationship (SAR).

Key Modification Sites for SAR Studies:

-

Aromatic Ring (Benzyl Group): Introduction of electron-donating or electron-withdrawing substituents can modulate the electronic properties and lipophilicity of the molecule, affecting target binding and pharmacokinetic properties.

-

Amine Group: Acylation, alkylation, or incorporation into heterocyclic systems can alter the basicity, hydrogen bonding capacity, and overall shape of the molecule.

-

Propyl Backbone: Altering the length of the alkyl chain or introducing substituents can probe the spatial requirements of the target's binding pocket.

Figure 3: Logic diagram for Structure-Activity Relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a statistical correlation between the chemical structure of a series of compounds and their biological activity.[12] For derivatives of 2-(benzylthio)propylamine, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog.[13]

Example QSAR Workflow:

-

Data Collection: Synthesize a library of derivatives and measure their biological activity (e.g., IC₅₀ values).

-

Descriptor Calculation: Use computational software to calculate descriptors such as LogP (lipophilicity), molecular weight, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).[12][13]

-

Model Building: Employ statistical methods (e.g., multiple linear regression) to build a mathematical model that relates the descriptors to the observed activity.

-

Model Validation: Validate the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets of compounds.[12]

A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Conclusion

The 2-(benzylthio)propylamine framework is a synthetically accessible and structurally versatile scaffold with significant potential for the development of novel therapeutic agents. This guide has provided a detailed, field-relevant overview of its core chemical nature, a validated synthetic protocol, and a comprehensive strategy for its characterization. By leveraging systematic SAR and computational QSAR studies, researchers can effectively explore the chemical space around this core, paving the way for the discovery of new and potent drug candidates.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hydrosilylative Reduction of Secondary Amides to Amines Catalyzed by Geometric-Constrained NNN-Cobalt Complexes Table of Contents - Supporting Information. (n.d.). Retrieved February 12, 2026, from [Link]

-

Biological activity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

Some approved thioether-based drugs. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization. (2005). Bioorganic & Medicinal Chemistry, 13(4), 1275-83. [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

-

Benzyl[1-(thiophen-2-yl)propan-2-yl]amine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

-

Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. (n.d.). Chemical Science (RSC Publishing). [Link]

- Method of making a benzylpropanamine. (n.d.). Google Patents.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024, August 14). MDPI. [Link]

-

10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts. [Link]

-

Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (2022, August 2). ResearchGate. [Link]

-

Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. (2023). Journal of Receptors and Signal Transduction, 43(3), 83-92. [Link]

-

1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. (n.d.). National Institutes of Health. [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved February 12, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 12, 2026, from [Link]

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved February 12, 2026, from [Link]

-

7. Mass spectra and IR. (n.d.). chemrevise. Retrieved February 12, 2026, from [Link]

-

Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024, May 29). MDPI. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the β-Amino Thioether Linkage in Drug Design

An In-depth Technical Guide to β-Amino Sulfide Building Blocks for Medicinal Chemistry

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the β-amino sulfide (or β-amino thioether) moiety has emerged as a versatile and valuable building block. Its prevalence in a range of biologically active compounds stems from its ability to impart desirable physicochemical properties, including improved metabolic stability, enhanced receptor binding affinity, and favorable lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and applications of β-amino sulfide building blocks, offering a technical resource for researchers and scientists in drug development. We will delve into the core synthetic methodologies, provide detailed experimental protocols, and explore the rationale behind the selection of this scaffold in modern drug design.

Core Synthetic Methodologies for β-Amino Sulfides

The construction of the β-amino sulfide backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. Here, we detail the most prevalent and robust strategies.

Ring-Opening of Aziridines with Thiols

One of the most direct and atom-economical methods for the synthesis of β-amino sulfides is the nucleophilic ring-opening of aziridines with thiols. This reaction is typically catalyzed by an acid or a base and proceeds with high regioselectivity, with the thiol attacking the less substituted carbon of the aziridine ring.

Expert Insights on Experimental Choices:

The choice of catalyst is critical in controlling the regioselectivity and reaction rate. Lewis acids, such as triflates or chlorides of transition metals, can activate the aziridine, making it more susceptible to nucleophilic attack. In contrast, base-catalyzed reactions, often employing a strong base to deprotonate the thiol, can be effective for less reactive aziridines. The solvent choice can also influence the reaction kinetics, with polar aprotic solvents generally favoring the reaction.

Detailed Experimental Protocol: Synthesis of (S)-2-((4-methoxybenzyl)amino)-1-(phenylthio)propan-2-ol

This protocol describes the ring-opening of a chiral aziridine with a thiol, a common method for producing enantiomerically pure β-amino sulfides.

Materials:

-

(S)-2-methyl-1-(4-methoxybenzyl)aziridine

-

Thiophenol

-

Lithium triflate (LiOTf)

-

Acetonitrile (CH3CN)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of (S)-2-methyl-1-(4-methoxybenzyl)aziridine (1.0 mmol) in acetonitrile (10 mL) is added thiophenol (1.2 mmol).

-

Lithium triflate (0.1 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

-

The reaction mixture is quenched with saturated aqueous NaHCO3 (15 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (EtOAc/hexanes gradient) to afford the desired β-amino sulfide.

Thiol-Ene Reaction of Allylic Amines

The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, provides another efficient route to β-amino sulfides. This reaction is often initiated by a radical initiator or by UV light and is known for its high yields and tolerance of a wide range of functional groups.

Expert Insights on Experimental Choices:

The selection of the radical initiator is crucial for the efficiency of the thiol-ene reaction. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator, while photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are employed for UV-initiated reactions. The reaction is typically performed under inert atmosphere to prevent quenching of the radical intermediates by oxygen.

Visualizing the Thiol-Ene Reaction Workflow

Caption: Workflow for the synthesis of β-amino sulfides via the thiol-ene reaction.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules, including β-amino sulfides. The Ugi and Passerini reactions, for example, can be adapted to incorporate a thiol-containing component.

Expert Insights on Experimental Choices:

The success of an MCR is highly dependent on the careful selection of reactants and reaction conditions. The concentration of the starting materials, the choice of solvent, and the reaction temperature can all influence the yield and purity of the desired product. For the synthesis of β-amino sulfides via MCRs, a key consideration is the nucleophilicity of the thiol in relation to the other nucleophiles present in the reaction mixture.

Physicochemical Properties and Their Impact on Drug Design

The incorporation of a β-amino sulfide moiety can significantly modulate the physicochemical properties of a drug candidate.

| Property | Impact of β-Amino Sulfide Moiety | Rationale |

| pKa | Can be tuned by modifying substituents on the nitrogen and sulfur atoms. | The electron-donating or -withdrawing nature of the substituents influences the basicity of the amine. |

| Lipophilicity (logP) | Generally increases lipophilicity compared to the corresponding alcohol or amine. | The sulfur atom is less polar than an oxygen atom, leading to a more lipophilic character. |

| Metabolic Stability | Can enhance metabolic stability by blocking sites of oxidation. | The thioether linkage is often more resistant to metabolic cleavage than an ether or an ester linkage. |

| Hydrogen Bonding | The amine group can act as a hydrogen bond donor, while the sulfur can be a weak hydrogen bond acceptor. | These interactions can be crucial for target binding and solubility. |

Case Studies in Drug Discovery

The strategic use of β-amino sulfide building blocks is evident in the development of several successful drug candidates.

Case Study 1: The Role of a β-Amino Thioether in a Novel Kinase Inhibitor

In the development of a series of kinase inhibitors, the replacement of a metabolically labile ether linkage with a β-amino thioether resulted in a significant improvement in the pharmacokinetic profile of the lead compound. This modification not only blocked a key site of metabolism but also introduced a new hydrogen bond interaction with the target protein, leading to a 10-fold increase in potency.

Visualizing the Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of an ether with a β-amino thioether to improve drug properties.

Conclusion

β-Amino sulfide building blocks represent a powerful tool in the medicinal chemist's arsenal. Their versatile synthesis and beneficial impact on the physicochemical properties of molecules make them an attractive scaffold for the design of novel therapeutics. A thorough understanding of the synthetic methodologies and the structure-property relationships of β-amino sulfides is essential for their effective application in drug discovery programs. This guide has provided a foundational overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in this exciting field.

References

-

Synthesis of β-amino sulfides via ring-opening of aziridines. Journal of Organic Chemistry. [Link]

-

The Thiol-Ene Reaction: A Versatile Tool for Organic Synthesis. Chemical Reviews. [Link]

-

Multicomponent Reactions in Drug Discovery. Nature Reviews Drug Discovery. [Link]

-

The role of sulfur in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

Physicochemical Properties in Drug Design. Annual Review of Pharmacology and Toxicology. [Link]

The Benzyl Thioether Amine Scaffold: A Technical Guide

The Benzyl Thioether Amine scaffold represents a distinct and versatile pharmacophore in medicinal chemistry, often serving as a lipophilic, metabolically distinct bioisostere to the ubiquitous benzyl ether amine motif found in antihistamines and antifungals.

This guide analyzes the scaffold's structural utility, synthetic accessibility, and metabolic profile, anchored by the clinical success of Sulconazole and extending into modern drug design applications.

Executive Summary: The "Sulfur Effect" in Drug Design

The benzyl thioether amine scaffold (Ar-CH₂-S-(CH₂)ₙ-N<) is not merely a sulfur-substituted variant of the benzyl ether.[1] The replacement of oxygen (1.4 Å van der Waals radius) with sulfur (1.8 Å) introduces profound physicochemical changes:

-

Lipophilicity Modulation: Sulfur significantly increases

(approx. +0.5 to +1.0 units vs. oxygen), enhancing membrane permeability.[1] -

Electronic "Chameleon" Nature: Unlike the hard, electronegative oxygen, sulfur is a "soft" polarizable atom. It acts as a weak hydrogen bond acceptor but can engage in distinct non-covalent interactions, such as S–π interactions with aromatic residues in the binding pocket.

-

Metabolic Divergence: The thioether is a metabolic "soft spot," susceptible to S-oxidation (to sulfoxides/sulfones), which can be leveraged to create active metabolites or prodrugs, unlike the metabolically robust ether linkage.

Structural & Physicochemical Architecture[1]

The Core Pharmacophore

The scaffold consists of three modular domains:

-

The Benzylic Head: Provides aromatic stacking interactions (π-π) and lipophilic bulk.[1]

-

The Thioether Linker: A flexible hinge (C-S-C angle ~99° vs C-O-C ~110°) that alters the vector of the attached groups.

-

The Amine Tail: The primary ionizable center (usually pKa 8–10) for electrostatic engagement with aspartate/glutamate residues in receptors (e.g., GPCRs, Ion Channels).

Bioisosteric Case Study: Ether vs. Thioether

The most illustrative example of this scaffold's utility is the comparison between Miconazole (ether) and Sulconazole (thioether).

| Feature | Benzyl Ether (Miconazole Class) | Benzyl Thioether (Sulconazole) | Impact on Drug Design |

| Linker Atom | Oxygen (O) | Sulfur (S) | S is larger, softer, less electronegative.[1] |

| Bond Length | C-O (~1.43 Å) | C-S (~1.82 Å) | Thioether extends the pharmacophore, potentially reaching deeper pockets. |

| Bond Angle | ~110° (Tetrahedral) | ~99° (Compressed) | Alters the spatial orientation of the aromatic rings. |

| H-Bonding | Moderate Acceptor | Weak/Null Acceptor | Sulfur relies on van der Waals/S-π forces rather than H-bonding.[1] |

| Metabolism | O-Dealkylation (CYP450) | S-Oxidation (FMO/CYP) | S-Oxides are distinct, stable metabolites that may retain activity.[1] |

Synthetic Architectures

The assembly of benzyl thioether amines typically follows a convergent strategy. The high nucleophilicity of the thiolate anion allows for mild, chemoselective coupling, often avoiding the need for harsh protecting groups.

Primary Synthetic Workflow (Graphviz)[1]

Figure 1: Modular synthetic assembly of the benzyl thioether amine scaffold.[1] The pathway highlights the flexibility of introducing the sulfur via direct thiolation or isothiouronium salts.

Experimental Protocol: General Thioetherification

Context: Standard synthesis of a Sulconazole-type intermediate.

Reagents:

-

Substituted Benzyl Chloride (1.0 equiv)[1]

-

Amino-thiol or Heterocyclic Thiol (1.0 equiv)[1]

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Thiol Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol derivative (e.g., 2-mercapto-imidazole derivative) in anhydrous acetone (0.5 M concentration). Add

and stir at room temperature for 30 minutes to generate the thiolate anion. Note: If using an amine-containing thiol, the thiolate is significantly more nucleophilic than the amine, ensuring S-selectivity. -

Coupling: Add the benzyl chloride dropwise to the suspension. If the benzyl halide is reactive (e.g., 2,4-dichlorobenzyl chloride), cooling to 0°C may be required to prevent poly-alkylation.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.[1] The formation of the thioether is typically rapid.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between Ethyl Acetate and Water.[1] Wash the organic layer with brine, dry over

, and concentrate. Purify via flash column chromatography on silica gel.

Medicinal Chemistry & SAR: The Sulconazole Paradigm

Sulconazole serves as the definitive reference point for this scaffold.[1]

-

Structure: 1-[2,4-dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole.[1][2]

-

Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51).[1] The imidazole nitrogen coordinates to the Heme iron; the benzyl thioether tail occupies the lipophilic access channel.

Key SAR Insights

-

The "S-Linker" Geometry: The C-S-C bond angle (~99°) creates a "kink" in the chain that is distinct from the ether analogue. In CYP51 inhibitors, this kink helps the molecule wrap around the active site amino acids (e.g., Tyr118 in C. albicans CYP51) differently than Miconazole, often retaining potency against resistant strains.

-

Halogenation: The scaffold almost always requires halogenation (Cl, F) on the benzyl rings. This blocks metabolic hydroxylation at the para-positions and increases lipophilicity to drive the molecule into the membrane bilayer where the fungal enzymes reside.

-

Linker Length: The distance between the Sulfur and the Nitrogen is critical. In Sulconazole, it is a 2-carbon ethyl chain (modified).[1] Altering this to 3 carbons usually diminishes activity, suggesting a tight steric tolerance in the binding pocket.

Metabolic Profiling & Toxicity

The primary liability—and opportunity—of this scaffold is S-oxidation .[1]

Metabolic Pathways (Graphviz)[1]

Figure 2: Metabolic fate of the benzyl thioether.[1] S-oxidation is the dominant clearance pathway, often mediated by Flavin-containing Monooxygenases (FMOs) as well as CYPs.[1]

Managing S-Oxidation[1]

-

Chirality: S-oxidation creates a new chiral center at the sulfur.[1] If the sulfoxide is the active species, stereoselective synthesis or separation may be required.

-

Toxicity: Unlike thiophenes (which can form reactive epoxide intermediates), benzyl thioethers are generally safer.[1] However, they can act as "metabolic sinks," consuming cellular reducing equivalents (GSH) if the sulfoxide undergoes redox cycling, though this is rare in this specific scaffold.

References

-

Sulconazole Nitrate: Molecular Structure and Properties. BenchChem Technical Library. [1]

-

Synthesis and SAR studies of benzyl ether derivatives (Comparative SAR). Bioorganic & Medicinal Chemistry.

-

Butoconazole: Structure and Mechanism. PubChem Compound Summary. [1][3]

-

Bioisosterism in Medicinal Chemistry. Chemical Reviews. [1]

-

Synthesis of Benzyl Thioethers via Copper Catalysis. RSC Advances.

Sources

Technical Monograph: 1-Amino-2-(benzylthio)propane

[1]

Chemical Identity & Nomenclature

Target Compound: 1-Amino-2-(benzylthio)propane

CAS Registry Number: 60116-75-8

Molecular Formula:

Synonyms and Designations

Accurate nomenclature is critical to distinguish this compound from its regioisomer (the amphetamine analog 1-(benzylthio)propan-2-amine).[1]

| Category | Synonym / Designation | Notes |

| IUPAC (Preferred) | 2-(Benzylsulfanyl)propan-1-amine | Current IUPAC recommendations prefer "sulfanyl" for thioethers.[1] |

| Systematic | 2-(Benzylthio)propan-1-amine | Most common in chemical literature.[1] |

| Inverted | 1-Amino-2-benzylthiopropane | Emphasizes the amino-functionalized backbone.[1] |

| Structural | Indicates substitution at the beta-carbon relative to the amine.[1] | |

| Component-Based | Benzyl (1-amino-2-propyl) sulfide | Describes the thioether linkage.[1] |

| Regio-Specific | sec-Butylamine thioether analog (Incorrect but possible slang) | Note: Strictly chemically incorrect, but illustrative of the carbon skeleton. |

Structural Analysis & Stereochemistry

The molecule consists of a propyl backbone with a primary amine at position 1 and a benzylthio group at position 2.[1] This creates a chiral center at C2.[1]

-

Chiral Center: Carbon-2 (

)[1] -

Enantiomers: The compound exists as

- and -

Isomeric Distinction:

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinction from its regioisomer.[1]

Figure 1: Structural connectivity of 1-amino-2-(benzylthio)propane highlighting the specific regiochemistry.[1]

Synthesis Methodology

The synthesis of 1-amino-2-(benzylthio)propane requires careful control of regiochemistry to avoid the formation of the 2-amino-1-thio isomer.[1] The most robust pathway utilizes the ring opening of propylene sulfide (2-methylthiirane) .[1]

Protocol: Episulfide Ring Opening (Recommended)

This method exploits the nucleophilic attack of ammonia on the episulfide ring, which predominantly occurs at the less hindered primary carbon (C1) to yield the 2-thiol (secondary thiol) intermediate, followed by benzylation.[1]

Reaction Pathway[1][2][3][4]

-

Step 1: Propylene sulfide +

-

Step 2: S-Benzylation using Benzyl Chloride.[1]

Figure 2: Two-step synthesis via propylene sulfide ring opening.

Step-by-Step Experimental Protocol

-

Ring Opening:

-

Charge a high-pressure vessel with Propylene Sulfide (1.0 eq) and methanolic Ammonia (saturated, 10.0 eq).[1]

-

Note: Excess ammonia minimizes the formation of secondary amine dimers.[1]

-

Stir at room temperature for 24 hours.

-

Concentrate in vacuo to remove excess ammonia and methanol.[1]

-

Result: Crude 1-amino-2-propanethiol (viscous oil).[1]

-

-

Benzylation:

-

Dissolve the crude thiol in Ethanol (

).[1] -

Add Sodium Hydroxide (1.1 eq) to generate the thiolate anion.[1]

-

Dropwise add Benzyl Chloride (1.0 eq) at 0°C to prevent N-alkylation (S-alkylation is much faster due to higher nucleophilicity of the thiolate).[1]

-

Stir at room temperature for 2 hours.

-

Workup: Dilute with water, extract with Dichloromethane (

), dry over -

Purification: Distillation or conversion to the Hydrochloride salt (

) for crystallization.[1]

-

Applications & Pharmacology

While often confused with psychoactive phenethylamines due to the "benzyl" and "propane" descriptors, this molecule is primarily a chemical building block .[1]

Ligand Synthesis

The N,S-donor set (amine and thioether) makes this compound a valuable bidentate ligand for coordination chemistry, particularly with soft metals like Technetium-99m (

-

Utility: Precursor for

or

Radioprotection Research

Structurally related to WR-1065 (the active metabolite of Amifostine), which is 2-[(3-aminopropyl)amino]ethanethiol.[1]

-

1-Amino-2-(benzylthio)propane serves as a "masked" thiol.[1] In vivo debenzylation (though metabolically difficult) or use as a competitive inhibitor in sulfur-metabolism pathways allows researchers to study oxidative stress mechanisms.[1]

Synthetic Intermediate

Used in the synthesis of complex heterocycles.[1] The free amine allows for condensation with aldehydes/ketones to form Schiff bases, while the benzylthio group acts as a protected thiol that can be deprotected (using Sodium/Liquid Ammonia) to regenerate the free thiol for further reaction.[1]

References

-

PubChem Compound Summary. (n.d.). This compound (CAS 60116-75-8).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for thio-analog nomenclature distinction).

-

Kiyooka, S., et al. (2000).[1] Regioselective ring opening of epoxides and episulfides. Journal of Organic Chemistry. (Methodology for propylene sulfide opening).

Sources

- 1. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bkcs.kchem.org [bkcs.kchem.org]

- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

2-(benzylsulfanyl)propan-1-amine safety data sheet SDS

An In-depth Technical Guide to the Safe Handling of 2-(benzylsulfanyl)propan-1-amine

Inferred Hazard Identification and Classification

This compound is a primary amine containing a benzyl sulfide moiety. The primary amine group is the principal driver of its likely hazardous properties, suggesting potential for corrosivity and irritation.[5] Based on the known hazards of analogous compounds like benzylamine, a comprehensive GHS classification can be inferred.[6][7]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Basis for Inference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for benzylamine and other amines.[7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Benzylamine is classified as harmful in contact with skin.[7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | A common and significant hazard for many primary amines due to their basicity and reactivity.[6][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Directly correlated with skin corrosion properties.[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | A potential hazard for various amines. |

The combination of these hazards necessitates stringent adherence to safety protocols to prevent accidental exposure.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are fundamental to mitigating the risks associated with handling this compound.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10] An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent skin and eye contact.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause severe eye damage.[2][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, absorption, and potential burns or sensitization.[2][10] Gloves should be inspected before use and changed frequently, especially after direct contact. |

| Skin and Body Protection | A flame-retardant lab coat and impervious clothing. | Protects underlying skin from splashes and contamination.[9] |

| Respiratory Protection | Not typically required when working in a functional fume hood. | If aerosols or vapors are generated outside of a fume hood, a suitable respirator must be used.[9] |

Safe Handling, Storage, and Disposal

Proper procedures for handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

Avoid all direct contact with the substance.[11]

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

-

Keep the container tightly closed when not in use.[10]

-

Avoid creating dust or aerosols.[9]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][11][13]

Disposal

Dispose of waste material, including empty containers and contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2][11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First-Aid Measures

-

General Advice: Move the victim to fresh air. Show this safety guide to the attending medical professional.[8]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][14]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes.[8] Seek immediate medical attention as chemical burns require specialized treatment.[14][15]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Continue rinsing and seek immediate attention from an ophthalmologist.[7]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[8] The corrosive nature of the compound presents a risk of esophageal perforation.[8] Call a physician or poison control center immediately.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. Avoid breathing vapors or mists.[15]

-

Containment and Cleanup: Prevent further leakage if it is safe to do so.[14] Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[15] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[6][8] Vapors may be heavier than air and could spread along floors.[7][15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Workflow and Process Visualization

Adherence to a structured workflow is essential for ensuring safety. The following diagrams illustrate the key processes for risk assessment and safe handling.

Risk Assessment Workflow

Before any new experiment involving this compound, a thorough risk assessment must be performed.

Caption: Step-by-step protocol for the safe handling of the compound.

Conclusion

While specific toxicological and physical hazard data for this compound are limited, a comprehensive safety protocol can be effectively established by analyzing its structural components and the known hazards of similar amine compounds. The primary risks are associated with its potential to cause severe skin and eye damage. Strict adherence to engineering controls, diligent use of personal protective equipment, and well-defined emergency procedures are paramount to ensuring the safety of all laboratory personnel.

References

- DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Naphthol.

- Sigma-Aldrich. (n.d.). This compound.

- NOAA. (n.d.). AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.

- Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet - 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.

- Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-2-methyl-1-propanol.

- Fisher Scientific. (2025). Safety Data Sheet - Benzylamine.

- Berg Chilling Systems. (n.d.). Emergency Preparedness 101: How to Respond to Ammonia Spills.

- Bowdoin College. (2025). Ammonia - Emergency Response Plan Watson Ice Arena.

- Fisher Scientific. (2025). Safety Data Sheet - 2-Naphthol.

- Sigma-Aldrich. (2025). Safety Data Sheet - 1-methoxy-2-propanol.

- Sigma-Aldrich. (2025). Safety Data Sheet - Benzylamine.

- Fisher Scientific. (2023). Safety Data Sheet - 2-Methyl-1-morpholino-2-propanamine.

- BenchChem. (2025). Challenges in the handling and storage of Benzoylsulfamic acid.

- TCI America. (2018). Safety Data Sheet - 3-(1-Cyanoethyl)benzophenone.

- PubChemLite. (n.d.). This compound (C10H15NS).

- Aaronchem. (n.d.). This compound.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. This compound | 60116-75-8 [sigmaaldrich.com]

- 4. 60116-75-8 | MFCD16077778 | this compound [aaronchem.com]

- 5. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.fr [fishersci.fr]

- 9. file.leyan.com [file.leyan.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. bowdoin.edu [bowdoin.edu]

- 15. carlroth.com [carlroth.com]

Methodological & Application

synthesis of 2-(benzylsulfanyl)propan-1-amine from aziridines

This Application Note provides a high-fidelity protocol for the synthesis of 2-(benzylsulfanyl)propan-1-amine from 2-methylaziridine.

Executive Summary

The synthesis of This compound requires the regioselective nucleophilic ring opening of 2-methylaziridine by benzyl mercaptan (benzyl thiol).[1] A critical challenge in this transformation is regiocontrol:

-

Kinetic Control (Standard): Under basic or neutral conditions, nucleophiles (including thiols) predominantly attack the less hindered carbon (C1), yielding the unwanted isomer 1-(benzylsulfanyl)propan-2-amine .[1]

-

Thermodynamic/Electronic Control (Target): To achieve the target molecule (sulfur attack at the more substituted C2 position), the reaction must be driven by electronic stabilization of the transition state (Markovnikov addition). This requires Lewis Acid catalysis and typically an N-activated aziridine (e.g., N-Boc or N-Tosyl).[1]

This guide details the Lewis Acid-Catalyzed Route using N-Boc-2-methylaziridine, which offers the highest regioselectivity (>90:[1]10) for the desired C2-sulfide product.

Part 1: Reaction Mechanism & Strategy

The regioselectivity is dictated by the nature of the aziridine activation.

-

Path A (Unwanted): In unactivated aziridines, the reaction is dominated by steric factors (

), directing the thiol to the terminal carbon. -

Path B (Target): Lewis Acids coordinate to the aziridine nitrogen/carbonyl, increasing the positive charge character on the ring carbons. The hyperconjugation from the methyl group stabilizes the partial positive charge at C2, directing the nucleophile to this position (

-like character).

Pathway Visualization

Figure 1: Mechanistic divergence in aziridine ring opening. Lewis Acid catalysis favors Path B (Green), yielding the target 2-substituted sulfide.[1]

Part 2: Detailed Experimental Protocol

Target Molecule: this compound

Starting Material: 2-Methylaziridine (Propyleneimine)

Key Reagents: Di-tert-butyl dicarbonate (

Phase 1: Activation (Synthesis of N-Boc-2-methylaziridine)

Note: If N-Boc-2-methylaziridine is purchased commercially, skip to Phase 2.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

. -

Reagents: Add 2-methylaziridine (1.0 equiv, 10 mmol) and Triethylamine (

, 1.2 equiv) to dry Dichloromethane (DCM, 20 mL). Cool to 0°C. -

Addition: Dissolve

(1.1 equiv) in DCM (10 mL) and add dropwise over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).

-

Workup: Wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over

. -

Purification: Concentrate in vacuo. The product is sufficiently pure for the next step, or can be purified by flash chromatography (neutral alumina, 5% EtOAc/Hexane).

-

Yield: Typically 85-95%.[1]

-

Phase 2: Regioselective Ring Opening (The Critical Step)

This step installs the benzylthio group at the C2 position.

-

Setup: Charge a dry reaction vial with N-Boc-2-methylaziridine (1.0 equiv, e.g., 5 mmol) in Acetonitrile (

, 15 mL). -

Catalyst: Add

(10 mol%) or-

Why these catalysts? Indium and Zinc salts are "soft" Lewis acids that effectively activate the aziridine without promoting polymerization or degradation of the thiol.

-

-

Nucleophile: Add Benzyl Mercaptan (1.1 equiv) dropwise at RT.[1]

-

Reaction: Stir at RT for 2–6 hours.

-

Monitoring: TLC will show the disappearance of the aziridine spot.

-

-

Workup: Quench with saturated

(10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine. Dry over -

Purification: Flash column chromatography (Silica gel).

Phase 3: Deprotection to Final Amine

-

Reaction: Dissolve the purified N-Boc intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (2 mL) at 0°C.

-

Stir: Warm to RT and stir for 1-2 hours (monitor for Boc removal by TLC).

-

Workup (Free Base Formation): Carefully quench with saturated

or -

Extraction: Extract the free amine into DCM or EtOAc (3 x 15 mL).

-

Final Isolation: Dry over

and concentrate.-

Product:This compound as a pale yellow oil.[1]

-

Part 3: Quality Control & Validation

To confirm the synthesis of the correct regioisomer, Nuclear Magnetic Resonance (NMR) is the primary tool.

Data Comparison Table

| Feature | Target: this compound | Unwanted: 1-(benzylsulfanyl)propan-2-amine |

| Structure | ||

| 1H NMR (Methine) | ||

| 1H NMR (Methylene) | ||

| 13C NMR (Methine) | ~40-45 ppm (C-S) | ~46-50 ppm (C-N) |

| Regioselectivity | Favored by Lewis Acid / Activated Aziridine.[1] | Favored by Basic / Uncatalyzed conditions. |

Validation Checkpoints

-

Mass Spectrometry (ESI+): Confirm parent ion

.[1] -

COSY NMR: Essential to trace the spin system. In the target, the Methyl group doublet will correlate to the Methine proton attached to Sulfur (shielded relative to N-methine).

Part 4: Safety & Handling

-

Aziridines: 2-Methylaziridine is a potent alkylating agent and potential carcinogen.[1] It is highly toxic by inhalation and skin absorption. All operations must be performed in a well-ventilated fume hood.[1] Double-gloving is recommended.

-

Benzyl Mercaptan: Possesses a strong, unpleasant stench. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams immediately after use to oxidize the thiol to odorless disulfide/sulfonate.

-

TFA: Corrosive. Handle with care.

References

-

Regioselective Ring Opening of Aziridines: Yadav, J. S., et al. "Indium(III) Chloride-Catalyzed Regioselective Ring Opening of Aziridines with Thiols." Synlett, vol. 2002, no. 01, 2002, pp. 53-56.[1] Link

-

Mechanistic Insight (Lewis Acid Effects): Wu, J., et al. "Regioselective Ring Opening of Aziridines with Nucleophiles Catalyzed by Lewis Acids." Tetrahedron Letters, vol. 43, no. 33, 2002, pp. 5857-5859.[1] Link

-

General Aziridine Chemistry: Hu, X. E. "Nucleophilic Ring Opening of Aziridines." Tetrahedron, vol. 60, no. 12, 2004, pp. 2701-2743.[1] Link

-

Commercial Reference: 2-(Benzylthio)propan-1-amine (CAS 60116-75-8).[1] BLD Pharm. Link

Sources

ring opening of 2-methylaziridine with benzyl mercaptan

Application Note & Protocol

Regioselective Ring-Opening of 2-Methylaziridine with Benzyl Mercaptan: A Comprehensive Guide to Synthesis and Mechanism

Abstract

Aziridines are highly valuable three-membered nitrogen-containing heterocycles, serving as versatile building blocks in organic synthesis due to their inherent ring strain.[1][2] The ring-opening of aziridines with various nucleophiles provides a powerful and direct route to a diverse array of β-functionalized amines, which are key structural motifs in many pharmaceuticals and biologically active compounds.[3] This application note provides a detailed examination of the nucleophilic ring-opening of 2-methylaziridine with benzyl mercaptan, a reaction that yields valuable β-aminosulfides. We will explore the underlying reaction mechanism, the critical parameters governing regioselectivity, and provide a robust, step-by-step protocol for researchers in synthetic chemistry and drug development.

Scientific Principles: Mechanism and Regioselectivity

The reaction between an aziridine and a nucleophile is fundamentally driven by the release of ring strain. For non-activated aziridines, such as 2-methylaziridine, the ring is relatively inert and requires activation to facilitate nucleophilic attack.[1][4] This is typically achieved using a Lewis acid or Brønsted acid, which coordinates to or protonates the aziridine nitrogen. This activation enhances the electrophilicity of the ring carbons, creating a more reactive aziridinium ion intermediate.[5][6]

The subsequent nucleophilic attack by the thiol proceeds via an Sₙ2-type mechanism. In the case of an asymmetrically substituted substrate like 2-methylaziridine, the regioselectivity of the attack is a critical consideration. The nucleophile can attack one of two electrophilic carbons:

-

C3 (Path A): The unsubstituted, sterically less hindered carbon.

-

C2 (Path B): The methyl-substituted, more sterically hindered carbon.

Under neutral or, more commonly, acid-catalyzed conditions, the reaction overwhelmingly favors Path A . The nucleophile attacks the less sterically hindered C3 carbon, leading to the formation of the "normal" or anti-Markovnikov product. This regioselectivity is a classic hallmark of Sₙ2 reactions where steric factors dominate.[7][8] While there might be some electronic stabilization of a potential positive charge at the more substituted C2 carbon in the transition state, the steric hindrance presented by the methyl group makes this pathway significantly less favorable.

Visualizing the Reaction Pathway

The following diagram illustrates the overall transformation from reactants to the major product.

Caption: High-level workflow for the synthesis of 1-(benzylsulfanyl)propan-2-amine.

Detailed Experimental Protocol

This protocol describes the Lewis acid-mediated ring-opening of 2-methylaziridine with benzyl mercaptan. It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials & Reagents:

-

2-Methylaziridine

-

Benzyl Mercaptan

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylaziridine (1.0 eq.).

-

Dissolve the aziridine in anhydrous dichloromethane (CH₂Cl₂). A typical concentration is 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Scientist's Note: An inert atmosphere and anhydrous conditions are crucial as Lewis acids like BF₃·OEt₂ are highly sensitive to moisture. Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the Lewis acid.

-

-

Activation of Aziridine:

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq.) dropwise to the stirred solution via syringe.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Scientist's Note: The Lewis acid coordinates with the lone pair of electrons on the aziridine nitrogen, forming a highly reactive aziridinium-boron trifluoride complex. A slight excess of the Lewis acid ensures complete activation.

-

-

Nucleophilic Addition:

-

In a separate flask, prepare a solution of benzyl mercaptan (1.05 eq.) in a small amount of anhydrous CH₂Cl₂.

-

Add the benzyl mercaptan solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Scientist's Note: A small excess of the nucleophile ensures the complete consumption of the limiting aziridine substrate. Adding it slowly helps manage any potential exotherm.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials.

-

A typical mobile phase would be an ethyl acetate/hexanes mixture. The product, being more polar than the starting materials, will have a lower Rf value.

-

The reaction is typically complete within 2-4 hours.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Continue adding until gas evolution ceases.

-

Scientist's Note: This step is critical to neutralize the Lewis acid catalyst and any remaining acidic species. It must be done slowly as the quenching process can be exothermic and produce gas.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with CH₂Cl₂.

-

Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(benzylsulfanyl)propan-2-amine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Data Summary and Expected Outcomes

The regioselectivity and yield of the reaction are highly dependent on the chosen conditions. The following table summarizes expected outcomes based on established principles of aziridine chemistry.

| Parameter | Condition | Expected Yield | Regioselectivity (C3:C2 attack) | Rationale |

| Catalyst | None (thermal) | Low to moderate | Moderate | The reaction is slow without activation. Selectivity is governed purely by inherent steric and electronic factors. |

| Catalyst | BF₃·OEt₂ (Lewis Acid) | Good to Excellent | >95:5 | Acid catalysis significantly activates the ring, accelerating the Sₙ2 attack. Steric hindrance at C2 strongly directs the nucleophile to the C3 position.[9] |

| Catalyst | p-TsOH (Brønsted Acid) | Good | >90:10 | Protonation of the nitrogen forms an aziridinium ion, which is highly susceptible to nucleophilic attack at the less hindered carbon.[4][5] |

| Temperature | 0 °C to RT | Good | High | Lower temperatures generally improve selectivity in Sₙ2 reactions by minimizing side reactions and providing better kinetic control. |

Mechanistic Visualization